2-[(4-Methoxyphenoxy)methyl]oxirane (CAS 2211-94-1), commonly known as 4-methoxyphenyl glycidyl ether, is an aromatic monoglycidyl ether characterized by its reactive epoxide ring and a para-methoxy-substituted phenyl group. In industrial procurement, it is primarily sourced as a specialized reactive diluent for low-emission epoxy resin formulations and as a versatile monomer for ring-opening polymerizations. With a molecular weight of 180.20 g/mol, it offers lower volatility compared to standard phenyl glycidyl ether (PGE), making it highly relevant for low-VOC coating applications. Furthermore, its unique electronic profile—driven by the electron-donating p-methoxy group—makes it a valuable precursor in stereoselective polymerizations and regioselective hydroboration reactions for fine chemical synthesis [1].
While standard phenyl glycidyl ether (PGE) or aliphatic alternatives like butyl glycidyl ether (BGE) are often used as baseline reactive diluents, they fail to replicate the specific thermomechanical and electronic benefits of 4-methoxyphenyl glycidyl ether. Aliphatic diluents severely compromise the chemical resistance and glass transition temperature of the cured epoxy network. Conversely, unsubstituted PGE lacks the electron-donating para-methoxy group, which fundamentally alters both the monomer's reactivity in anionic ring-opening polymerizations and the crystallinity of the resulting polyethers. For instance, in stereoselective polymerizations, the p-methoxy substitution drives a significantly higher semicrystalline fraction in the resulting polymer compared to PGE. Additionally, the higher molecular weight of the methoxy-substituted analog reduces vapor pressure, preventing the emission compliance failures commonly associated with lighter monoglycidyl ethers in modern low-emission coatings [1].
In stereoselective epoxide homopolymerization using potassium tert-butoxide, the electronic and steric influence of the para-methoxy group significantly alters the polymer's microstructure. Comparative studies demonstrate that the amount of semicrystalline material generated decreases in the order of p-methoxy > p-methyl > hydrogen (unsubstituted). Consequently, 4-methoxyphenyl glycidyl ether yields a polyether with a substantially higher semicrystalline fraction than standard phenyl glycidyl ether (PGE) [1].
| Evidence Dimension | Polymer Semicrystalline Fraction |
| Target Compound Data | Highest semicrystalline fraction (p-MeO substitution) |
| Comparator Or Baseline | Phenyl glycidyl ether (PGE) (Lowest semicrystalline fraction) |
| Quantified Difference | Crystallinity yield follows p-MeO > p-Me > H |
| Conditions | Potassium tert-butoxide catalyzed stereoselective homopolymerization |
Procuring the p-methoxy derivative is essential for manufacturing polyethers that require higher crystallinity and superior thermomechanical stability.
For the synthesis of branched Markovnikov alcohols, 4-methoxyphenyl glycidyl ether demonstrates exceptional reactivity when subjected to hydroboration catalyzed by molecular alkali metal triethylborohydrides. Unlike classical transition-metal or LiAlH4 reductions that suffer from poor functional group tolerance or reverse regioselectivity, this compound is selectively and quantitatively reduced to the corresponding Markovnikov alcohol at a high substrate-to-catalyst (S/C) ratio of up to 1000 [1].
| Evidence Dimension | Regioselectivity and Substrate-to-Catalyst Ratio |
| Target Compound Data | >99% regioselectivity at up to 1000 S/C ratio |
| Comparator Or Baseline | Classical LiAlH4 reduction (stoichiometric, variable regioselectivity) |
| Quantified Difference | Quantitative yield with catalytic alkali metal triethylborohydrides vs. stoichiometric harsh reductants |
| Conditions | Mild catalytic reduction using alkali metal triethylborohydrides |
Allows fine chemical manufacturers to achieve highly efficient, scalable, and regioselective synthesis of branched alcohols without relying on expensive or harsh stoichiometric reagents.
4-methoxyphenyl glycidyl ether has been quantitatively validated as a highly effective monomer for solvent-free mechanochemical anionic ring-opening polymerization (AROP) via ball milling. When milled with potassium hydroxide, it successfully forms poly(4-methoxyphenyl glycidyl ether) (PMPG) with controlled molecular weights. This demonstrates a distinct processability advantage over conventional solution-state AROP, which requires strict moisture-free and air-free environments and extended reaction times [1].
| Evidence Dimension | Polymerization Processability |
| Target Compound Data | Successful AROP via solid-state ball milling |
| Comparator Or Baseline | Conventional solution-state AROP (requires strict inert conditions and solvents) |
| Quantified Difference | Elimination of solvent requirement while maintaining controlled polymerization |
| Conditions | Mechanochemical ball milling with KOH initiator |
Enables procurement for green-chemistry workflows and scalable, solvent-free manufacturing of functionalized polyethers.
In the formulation of low-emission, chemical-resistant epoxy coatings, 4-methoxyphenyl glycidyl ether is utilized as an advanced reactive diluent. Compared to standard phenyl glycidyl ether (PGE, MW: 150.17 g/mol), the higher molecular weight of the 4-methoxy derivative (MW: 180.20 g/mol) inherently reduces the vapor pressure of the monomer. This physical property shift allows formulators to achieve the necessary viscosity reduction for spray applications without exceeding strict Volatile Organic Compound (VOC) limits, a common failure point for lighter monoglycidyl ethers [1].
| Evidence Dimension | Molecular Weight / Volatility Proxy |
| Target Compound Data | MW: 180.20 g/mol (lower volatility) |
| Comparator Or Baseline | Phenyl glycidyl ether (MW: 150.17 g/mol) |
| Quantified Difference | 20% increase in molecular mass, directly correlating to reduced vapor pressure and VOC emissions |
| Conditions | Low-emission epoxy resin coating formulations |
Critical for formulators who need to meet stringent environmental VOC regulations without sacrificing the chemical resistance provided by aromatic diluents.
Directly following from its lower volatility and aromatic structure, this compound is the optimal reactive diluent for industrial floor coatings and anti-corrosion sprays where strict VOC compliance and high chemical resistance are mandatory [1].
Leveraging its unique stereoselective polymerization profile, it is the ideal monomer for producing advanced polyethers with high semicrystalline fractions, suitable for specialized thermoplastic elastomers and engineering plastics [2].
Based on its >99% regioselectivity in hydroboration, it serves as a high-yield building block in the pharmaceutical and fine chemical industries for synthesizing complex, branched aromatic alcohols [3].
Due to its proven compatibility with solid-state ball milling AROP, it is an excellent candidate for green-chemistry scale-up operations aiming to eliminate toxic solvents from polymer synthesis workflows [4].
Irritant;Health Hazard